Tetrahydroharman

Description

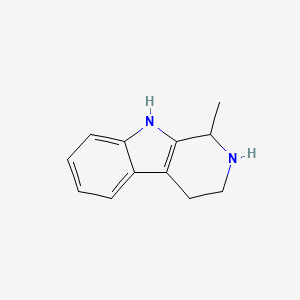

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIJOZBIVDCQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027440 | |

| Record name | 1,2,3,4-Tetrahydroharmane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2506-10-7, 525-40-6 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2506-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calligonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroharmane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002506107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroharman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydroharmane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROHARMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6CLK26X7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Endogenous Formation of Tetrahydroharman in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroharman (THH), a member of the β-carboline family of alkaloids, is endogenously formed in mammals through a cyclization reaction between tryptamine (B22526) and acetaldehyde. This reaction, known as the Pictet-Spengler reaction, can occur under physiological conditions and may be facilitated by enzymatic activity. Endogenous THH is implicated in various physiological and pathological processes, primarily through its interaction with monoaminergic neurotransmitter systems. This technical guide provides an in-depth overview of the biosynthesis of THH, quantitative data on its presence in mammalian tissues, detailed experimental protocols for its detection, and a review of its interaction with key signaling pathways.

Introduction

β-Carbolines are a diverse group of indole (B1671886) alkaloids found in various plants, foodstuffs, and endogenously in mammals.[1] this compound (1-methyl-1,2,3,4-tetrahydro-β-carboline), a tetrahydro-β-carboline, is of particular interest due to its potential role as a neuromodulator. Its endogenous formation raises questions about its physiological significance and its potential involvement in neurological and psychiatric conditions. This document serves as a comprehensive resource for researchers investigating the endogenous formation and function of THH in mammals.

Biosynthesis of this compound

The primary pathway for the endogenous formation of this compound is the Pictet-Spengler reaction.[2][3] This reaction involves the condensation of an indoleamine, specifically tryptamine, with an aldehyde, acetaldehyde, followed by ring closure.[4]

Precursors:

-

Tryptamine: A monoamine neurotransmitter and neuromodulator derived from the essential amino acid tryptophan. Tryptamine is widely distributed in the mammalian brain.[5]

-

Acetaldehyde: A reactive aldehyde that can be formed from various metabolic processes, including the metabolism of ethanol. Increased blood aldehyde levels, such as those occurring during alcohol consumption, could potentially lead to an increased formation of β-carbolines.[6]

The Pictet-Spengler reaction can proceed non-enzymatically under physiological conditions, such as in acidic environments.[3] However, the existence of enzymes that catalyze this reaction, termed "Pictet-Spenglerases," has been established in plants (e.g., strictosidine (B192452) synthase) and fungi.[1][3][7][8] While a specific mammalian enzyme for the tryptamine-acetaldehyde condensation has not been definitively identified, the presence of proteins with similarities to strictosidine synthase in the human brain suggests that the reaction may be, at least in part, enzymatically mediated in mammals.[5]

Following its formation, this compound can be further metabolized. One significant metabolic pathway is its oxidation to the aromatic β-carboline, harman. This oxidation can be catalyzed by heme peroxidases.[9]

References

- 1. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of pharmacological levels of harmane, harmine and harmaline in mammalian brain tissue, cerebrospinal fluid and plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Pictet-Spengler Reaction [ebrary.net]

- 8. Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Natural Sources of Tetrahydroharman in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroharman (1-methyl-1,2,3,4-tetrahydro-β-carboline) is a naturally occurring β-carboline alkaloid found in a variety of plant species. This document provides a comprehensive overview of the botanical sources of this compound, compiling available quantitative data on its concentration in different plant matrices. Detailed experimental protocols for the extraction and quantification of this compound are presented, drawing from established analytical methodologies. Furthermore, this guide illustrates the known biological signaling pathways of this compound and a typical experimental workflow using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound and its derivatives are of significant interest to the scientific community due to their diverse pharmacological activities, including potential neuroprotective and antioxidant effects. These compounds are biosynthesized in plants, often alongside other β-carboline alkaloids. Understanding the natural distribution and concentration of this compound is crucial for its potential development as a therapeutic agent. This guide aims to consolidate the current knowledge on the plant-based sources of this compound, providing a technical framework for its extraction, quantification, and biological investigation.

Botanical Sources of this compound

This compound has been identified in several plant families. The most well-documented sources include Peganum harmala (Syrian Rue) and Banisteriopsis caapi, a key ingredient in the psychoactive beverage Ayahuasca. Other reported plant sources include species from the genera Calligonum, Elaeagnus, and Petalostyles.

Quantitative Data

The concentration of this compound and its methoxy (B1213986) derivative, Tetrahydroharmine, can vary significantly depending on the plant species, the specific part of the plant, and the geographical origin. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound and its Derivatives in Peganum harmala

| Plant Part | Compound | Concentration (% w/w) | Reference |

| Seeds | Tetrahydroharmine | 0.1 | [1] |

| Seeds | This compound | 0.061 | [2] |

Table 2: Concentration of Tetrahydroharmine (THH) in Banisteriopsis caapi

| Plant Part | Compound | Mean Concentration (mg/g) | Range of Concentration (mg/g) | Reference |

| Liana | Tetrahydroharmine (THH) | 2.18 | Not specified | [3] |

| Liana (specific sample) | Tetrahydroharmine (THH) | 3.084 | Not applicable | [4] |

Table 3: Qualitative Presence of this compound in Other Plant Species

| Plant Species | Plant Part | Compound | Reference |

| Calligonum minimum | Roots | This compound (Calligonine) | [5] |

| Elaeagnus angustifolia | Bark | This compound (Calligonine) | [5] |

| Petalostyles labicheoides | Not specified | This compound | [5] |

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve solvent extraction followed by chromatographic analysis. The following is a composite protocol based on methodologies described in the scientific literature.

Extraction of β-Carbolines from Plant Material

-

Sample Preparation: Air-dry the plant material (e.g., seeds, leaves, bark) at room temperature and grind it into a fine powder using a mechanical grinder.

-

Defatting (for lipid-rich materials like seeds): Macerate the powdered plant material in n-hexane or petroleum ether for 24 hours to remove lipids. Filter the mixture and discard the solvent.

-

Alkaloid Extraction:

-

Transfer the defatted plant material to a Soxhlet apparatus.

-

Extract the material with methanol (B129727) or an 85% aqueous ethanol (B145695) solution for 6-8 hours.

-

Alternatively, perform maceration with methanol at room temperature for 24-48 hours with occasional shaking.

-

-

Acid-Base Extraction for Purification:

-

Evaporate the solvent from the extract under reduced pressure to obtain a crude residue.

-

Dissolve the residue in a 5% hydrochloric acid solution.

-

Filter the acidic solution to remove any insoluble material.

-

Wash the acidic solution with a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) to remove neutral and weakly basic compounds. Discard the organic phase.

-

Adjust the pH of the aqueous phase to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution).

-

Extract the alkaline solution multiple times with dichloromethane or chloroform. The β-carboline alkaloids will partition into the organic phase.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

-

Final Concentration: Evaporate the solvent from the organic extract to yield the crude alkaloid fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve a precisely weighed amount of the crude alkaloid extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% formic acid in water or an ammonium acetate (B1210297) buffer). The elution can be isocratic or gradient.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence detection is highly sensitive and selective for β-carbolines. Excitation and emission wavelengths should be optimized for this compound (e.g., Ex: 280 nm, Em: 360 nm). UV detection can also be used.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions and identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activities

The biological activities of this compound are multifaceted, with its interaction with the serotonergic system and its antioxidant properties being the most studied.

Interaction with the Serotonergic System

This compound is known to interact with the serotonin (B10506) system, although its affinity for serotonin receptors is lower than for tryptamine (B22526) receptors. It has been reported to be a weak serotonin reuptake inhibitor (SSRI).[6]

Caption: Interaction of this compound with the Serotonin Transporter.

Antioxidant and Radical Scavenging Activity

This compound has demonstrated significant antioxidant and radical scavenging properties. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

Caption: Antioxidant mechanism of this compound via radical scavenging.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from plant sources.

Caption: General workflow for this compound extraction and analysis.

Conclusion

This technical guide has summarized the key information regarding the natural sources of this compound in plants. While quantitative data is available for prominent sources like Peganum harmala and Banisteriopsis caapi, further research is needed to quantify this alkaloid in other reported botanical sources. The provided experimental protocols offer a solid foundation for researchers to extract and analyze this compound. The elucidation of its biological signaling pathways, particularly its antioxidant and neuromodulatory effects, underscores its potential for further investigation in drug development. The diagrams presented herein provide a visual representation of these complex processes, aiding in the conceptual understanding of this compound's chemistry and biology.

References

- 1. Phytochemical analysis and inhibitory effects of Calligonum polygonoides on pancreatic α-amylase and β-glucosidase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abis-files.comu.edu.tr [abis-files.comu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Protective Effects of Calligonum comosum as a Natural Remedy to Counteract Pregabalin‐Induced Toxicity: Insights From Chemical Profiling, In Vivo, and In Silico Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Tetrahydroharman from Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway leading from the essential amino acid L-tryptophan to the psychoactive β-carboline alkaloid, tetrahydroharman (1-methyl-1,2,3,4-tetrahydro-β-carboline). This pathway is of significant interest due to the pharmacological activities of its products and their potential roles in neurochemistry. The synthesis is a two-step process involving enzymatic decarboxylation followed by a cyclization reaction.

Step 1: Decarboxylation of L-Tryptophan to Tryptamine (B22526)

The initial and rate-limiting step in the biosynthesis of numerous indole (B1671886) alkaloids and neurotransmitters is the decarboxylation of L-tryptophan.[1] This reaction removes the carboxyl group from the α-carbon of tryptophan to yield the biogenic amine, tryptamine.

Enzyme: Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase or Tryptophan decarboxylase (TDC).[1] Enzyme Commission (EC) Number: 4.1.1.28[1] Cofactor: Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is essential for the catalytic mechanism.[2]

The reaction mechanism involves the formation of a Schiff base between the PLP cofactor and an invariable lysine (B10760008) residue in the enzyme's active site.[2] The amino acid substrate then displaces the lysine in a transaldimination reaction, positioning its carboxyl group for cleavage and subsequent release of carbon dioxide and the tryptamine product.[2] While AADCs from mammals and insects can accept a broad range of aromatic L-amino acids, plant-derived enzymes often exhibit higher specificity for substrates with either indole or phenol (B47542) side chains.[2]

Step 2: Pictet-Spengler Cyclization of Tryptamine with Acetaldehyde

The defining step in the formation of the tetrahydro-β-carboline skeleton is the Pictet-Spengler reaction.[3] In this reaction, the primary amine of tryptamine undergoes condensation with a carbonyl compound—in the case of this compound, this is acetaldehyde—followed by an intramolecular electrophilic ring closure.[3][4]

This reaction can proceed spontaneously, particularly under acidic conditions, but can also be catalyzed enzymatically.[4] Enzymes such as strictosidine (B192452) synthase, a "Pictet-Spenglerase," catalyze this type of reaction in the biosynthesis of many complex indole alkaloids.[5]

Reaction Mechanism:

-

Imine Formation: The amine group of tryptamine attacks the carbonyl carbon of acetaldehyde, and after dehydration, forms a Schiff base.

-

Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[4][5] This is the driving force for the cyclization.[3]

-

Cyclization: The electron-rich C2 position of the indole ring of tryptamine acts as a nucleophile, attacking the iminium ion.[5][6][7] This forms a new carbon-carbon bond and a spirocyclic intermediate.[5][6]

-

Rearrangement and Deprotonation: The spirocycle rapidly rearranges, and subsequent deprotonation re-aromatizes the indole system, yielding the stable 1-methyl-1,2,3,4-tetrahydro-β-carboline (this compound) product.[5]

Visualized Pathways and Mechanisms

References

- 1. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 2. Plant aromatic L-amino acid decarboxylases: evolution, biochemistry, regulation, and metabolic engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Pictet-Spengler_reaction [chemeurope.com]

- 5. The Pictet-Spengler Reaction [ebrary.net]

- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability of Tetrahydroharman

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroharman (THH), a β-carboline alkaloid, is a compound of significant interest in neuroscience and pharmacology due to its diverse biological activities. A thorough understanding of its chemical properties and stability is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, its stability under various conditions, and its metabolic fate. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key analytical methods are described. Furthermore, metabolic pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Chemical Properties of this compound

This compound, systematically named 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, is a tricyclic indole (B1671886) alkaloid. Its chemical and physical properties are summarized in the tables below.

General and Physicochemical Properties

The fundamental identifying and physicochemical characteristics of this compound are presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | [1] |

| Synonyms | THH, Tetrahydroharmane, 1-Methyl-1,2,3,4-tetrahydro-β-carboline | [1] |

| CAS Number | 2506-10-7 | [1] |

| Molecular Formula | C₁₂H₁₄N₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 179-180 °C | [3] |

| Boiling Point | 362.6 °C (predicted) | [3] |

| pKa | Not available |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for formulation development and analytical method design. Its solubility profile is detailed in Table 2.

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | [2] |

| Ethanol | Soluble | [2] |

| Methanol | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Chloroform | Soluble | [3] |

| Hexane | Poorly soluble | [3] |

Stability of this compound

The stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and therapeutic efficacy. This section details the stability of this compound under various stress conditions.

Temperature Stability

A study on the stability of this compound in aqueous and ascorbate-containing solutions at different temperatures demonstrated its relative stability. The percentage recovery after 12 days is summarized in Table 3.

| Temperature | Vehicle | Percent Recovery (after 12 days) | Reference |

| -20 °C | Water | ~95% | [4] |

| -20 °C | Ascorbate (B8700270) (0.1 mg/mL) | ~98% | [4] |

| 22 °C | Water | ~90% | [4] |

| 22 °C | Ascorbate (0.1 mg/mL) | ~92% | [4] |

| 37 °C | Water | ~86% | [4] |

| 37 °C | Ascorbate (0.1 mg/mL) | ~88% | [4] |

These results indicate that this compound exhibits good stability at lower temperatures, with some degradation observed at elevated temperatures over a 12-day period. The presence of an antioxidant like ascorbate appears to slightly improve its stability.

pH-Dependent Stability and Degradation

While specific kinetic data on the pH-dependent degradation of this compound is not extensively available in the public domain, general principles of β-carboline chemistry suggest that it is more stable in neutral to slightly acidic conditions. In strongly acidic or alkaline conditions, degradation is likely to be accelerated.

A known degradation pathway involves the reaction with nitrosating agents, such as nitrite, under acidic conditions. This reaction can lead to the formation of nitroso-derivatives, which can further undergo oxidative decarboxylation to form dihydro-β-carbolines and ultimately the aromatic β-carbolines, harman (B1672943) and norharman.[5]

Photostability

Oxidative Stability

This compound can be susceptible to oxidation, leading to the formation of its corresponding dihydro and fully aromatic derivatives, such as harman.[3] The use of antioxidants in formulations may be necessary to mitigate oxidative degradation.

Metabolic Stability and Pathways

The metabolic fate of this compound is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. In vivo studies in rats have elucidated two primary metabolic pathways.[6]

In Vivo Metabolism

The principal metabolic transformations of this compound in rats are:

-

Hydroxylation: The aromatic ring of this compound undergoes hydroxylation, likely at the C6 or C7 position, followed by phase II conjugation with glucuronic acid or sulfate.[3][6]

-

Dehydrogenation: The tetrahydro-β-carboline ring system can be dehydrogenated to form the corresponding aromatic β-carboline, norharman.[6]

The in vitro metabolism of related β-carbolines suggests the involvement of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, in the oxidative metabolism.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the analysis and stability testing of this compound.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for accurately quantifying this compound in the presence of its degradation products. The following is a general protocol based on established methods for related compounds.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound.

Materials and Instrumentation:

-

HPLC system with a UV or fluorescence detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate (B84403) buffer

-

This compound reference standard

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection: UV absorbance at a suitable wavelength (e.g., 220 nm or 270 nm) or fluorescence detection (e.g., Excitation: 280 nm, Emission: 360 nm).

-

Injection Volume: 10-20 µL

Method Development and Validation:

-

Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

-

Method Optimization: Adjust chromatographic parameters (mobile phase composition, pH, gradient profile) to achieve adequate separation between the parent drug and all degradation products.

-

Method Validation (according to ICH guidelines):

-

Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Detection Limit (LOD) and Quantitation Limit (LOQ): Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

-

Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay is used to assess the intrinsic metabolic stability of this compound.

Objective: To determine the rate of metabolism of this compound in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

This compound

-

LC-MS/MS system

Experimental Procedure:

-

Pre-incubate HLMs in phosphate buffer at 37 °C.

-

Initiate the reaction by adding this compound and the NADPH regenerating system.

-

Incubate the mixture at 37 °C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Conclusion

This technical guide provides a detailed overview of the chemical properties and stability of this compound, crucial for its advancement as a potential therapeutic agent. The presented data, summarized in clear tables and visualized through diagrams, offer a solid foundation for researchers and drug development professionals. While the core physicochemical properties and primary metabolic pathways have been outlined, further detailed studies on degradation kinetics under various pH and light conditions are recommended for a complete stability profile. The provided experimental protocols serve as a starting point for the development and validation of robust analytical methods essential for quality control and pharmacokinetic studies.

References

- 1. Two metabolic pathways of tetrahydronorharmane (tetrahydro-beta-carboline) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicokinetics and Toxicodynamics of Ayahuasca Alkaloids N,N-Dimethyltryptamine (DMT), Harmine, Harmaline and Tetrahydroharmine: Clinical and Forensic Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of tetrahydronorharmane (tetrahydro-beta-carboline) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Deep Dive into the Solubility of Tetrahydroharman for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility of tetrahydroharman (THH), a neuroactive β-carboline alkaloid, in various aqueous and organic solvents. Understanding the solubility of THH is critical for researchers in pharmacology, neuroscience, and drug development to facilitate in vitro and in vivo studies, formulation development, and toxicological assessments. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates the key signaling pathway associated with this compound's biological activity.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, data for structurally similar β-carboline alkaloids provide valuable insights into its likely solubility profile. The following table summarizes the available quantitative data for related compounds and qualitative information for this compound.

| Compound | Solvent | Solubility | Temperature (°C) | pH | Source |

| 1,2,3,4-Tetrahydro-β-carboline | Dimethyl sulfoxide (B87167) (DMSO) | ~ 20 mg/mL | Not Specified | Not Specified | [1][2] |

| Dimethyl formamide (B127407) (DMF) | ~ 20 mg/mL | Not Specified | Not Specified | [1][2] | |

| DMSO:PBS (1:3) | ~ 0.33 mg/mL | Not Specified | 7.2 | [1][2] | |

| 2-Methyl-1,2,3,4-tetrahydro-β-carboline | Dimethyl formamide (DMF) | 2 mg/mL | Not Specified | Not Specified | [3] |

| Dimethyl sulfoxide (DMSO) | 1 mg/mL | Not Specified | Not Specified | [3] | |

| Ethanol | 1 mg/mL | Not Specified | Not Specified | [3] | |

| Phosphate-buffered saline (PBS) | Insoluble | Not Specified | 7.2 | [3] | |

| This compound | Water (neutral) | Limited/Poor | Not Specified | Neutral | [4][5] |

| Acidic Aqueous Solutions | Significantly Increased | Not Specified | Acidic | [4] | |

| Ethanol | Soluble/Appreciable | Not Specified | Not Specified | [4][5] | |

| Dichloromethane | Soluble | Not Specified | Not Specified | [5] | |

| Methanol | Appreciable | Not Specified | Not Specified | [4] | |

| Chloroform | Moderate to Good | Not Specified | Not Specified | [4] | |

| Dimethyl sulfoxide (DMSO) | Soluble | Not Specified | Not Specified | [4] | |

| Acetonitrile | Soluble (less than alcohols) | Not Specified | Not Specified | [4] | |

| Hexane | Poor | Not Specified | Not Specified | [4] | |

| Petroleum Ether | Poor | Not Specified | Not Specified | [4] |

Note: The solubility of this compound is expected to be influenced by its amphiphilic nature, possessing both hydrophobic aromatic regions and a hydrophilic nitrogen-containing ring.[4] Its basic nitrogen atom allows for increased solubility in acidic aqueous solutions due to the formation of a water-soluble salt.[4]

Experimental Protocols for Solubility Determination

A standardized and reproducible method for determining the solubility of a compound is crucial for accurate scientific investigation. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for this compound Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a constant temperature environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-30 minutes).

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration (Optional but Recommended): For further assurance of removing any fine particulate matter, filter the collected supernatant through a syringe filter compatible with the solvent used.

-

Dilution: Dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

The following diagram illustrates the general workflow for this experimental protocol.

References

The In Vivo Metabolic Fate of Tetrahydroharman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of Tetrahydroharman (THH), a naturally occurring beta-carboline alkaloid found in various plants and foodstuffs. Understanding the biotransformation of THH is crucial for elucidating its pharmacological and toxicological profiles, as well as for the development of novel therapeutics. This document synthesizes current knowledge on its metabolic pathways, pharmacokinetic parameters, and the experimental methodologies used to study them.

Metabolic Pathways of this compound

The in vivo metabolism of this compound (THH) proceeds through two primary pathways: Phase I oxidation and Phase II conjugation . A secondary pathway involving dehydrogenation has also been identified. These transformations are primarily carried out by cytochrome P450 (CYP450) enzymes and heme peroxidases, leading to a variety of metabolites that are then excreted.[1][2][3]

Phase I Metabolism: Oxidation and Dehydrogenation

The initial phase of THH metabolism involves structural modifications through oxidation and dehydrogenation.

-

Hydroxylation: The primary oxidative route is the hydroxylation of the benzene (B151609) ring, which can occur at the C-6 or C-7 position.[1] This reaction is thought to proceed via an epoxide intermediate.[1] In studies with the related compound tetrahydronorharmane (THN), the ratio of 6-hydroxy to 7-hydroxy metabolites was found to be sex-dependent in rats.[1]

-

O-demethylation: For methoxylated beta-carbolines like harmine (B1663883) and harmaline (B1672942), O-demethylation is a known metabolic pathway.[4] While THH itself is not methoxylated, this pathway is relevant for related harmala alkaloids often found alongside it. For instance, harmaline can be O-demethylated to harmalol.[4]

-

Dehydrogenation: THH can undergo dehydrogenation to form its aromatic counterpart, norharman.[1][3] This process can be catalyzed by heme peroxidases.[3] Norharman itself can be further metabolized.[1]

Phase II Metabolism: Conjugation

Following Phase I oxidation, the resulting hydroxylated metabolites are rapidly conjugated with endogenous molecules to increase their water solubility and facilitate excretion.

-

Glucuronidation and Sulfation: The hydroxylated metabolites of THH and related beta-carbolines are conjugated with glucuronic acid or sulfate.[2] These conjugated compounds are the main metabolites found in urine.[1] In rats, the extent of sulfation versus glucuronidation can differ between sexes.[2]

The following diagram illustrates the proposed metabolic pathways of this compound.

Quantitative Pharmacokinetic Data

Quantitative data on the pharmacokinetics of THH and its metabolites are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key pharmacokinetic parameters from in vivo studies.

| Parameter | Species | Matrix | Value | Reference |

| Elimination Half-Life (t½) | Rat | Brain | 1.8 h | [2] |

| Elimination Half-Life (t½) | Rat | Blood | 6.24 h | [2] |

| Accumulation Half-Life (in urine) | Rat | Urine | 9.24 h | [2] |

| Tmax | Human | Plasma | 107.5 ± 32.5 min | [5] |

Table 1: Pharmacokinetic Parameters of this compound (as THN or THH).

| Metabolite | Species | Sex | Relative Abundance (C-6 vs C-7 Hydroxylation) | Reference |

| Hydroxylated THN | Rat | Female | 55:45 | [1] |

| Hydroxylated THN | Rat | Male | 45:55 | [1] |

Table 2: Ratios of Hydroxylated Metabolites of Tetrahydronorharmane (THN).

Experimental Protocols

The elucidation of the metabolic fate of this compound has been achieved through a combination of in vivo and in vitro experimental models.

In Vivo Animal Studies

-

Animal Model: Male and female rats (inbred strains) are commonly used.[1][2]

-

Administration: (14C)-labeled this compound (as THN) is administered intravenously to allow for tracing of the compound and its metabolites.[2]

-

Sample Collection: Urine, blood, and various organs (brain, liver, kidney, etc.) are collected at different time points.[2]

-

Metabolite Identification: Metabolites are identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

-

Pharmacokinetic Analysis: Radioactivity in different tissues and excreta is quantified to determine elimination and accumulation half-lives.[2]

The general workflow for in vivo animal studies is depicted below.

In Vitro Studies

-

System: Human liver microsomes (HLMs) are used to study the in vitro metabolism and identify the involved CYP450 enzymes.[4][6]

-

Incubation: THH is incubated with HLMs in the presence of NADPH (a necessary cofactor for CYP450 enzymes).

-

Metabolite Identification: The reaction mixture is analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to identify the metabolites formed.[4][7]

-

Enzyme Phenotyping: Specific inhibitors of different CYP450 isoforms are used to determine which enzymes are responsible for the metabolism of THH.[6]

Enzymes Involved in Metabolism

The biotransformation of beta-carbolines, including THH, is primarily mediated by the cytochrome P450 superfamily of enzymes.

-

CYP1A1 and CYP1A2: These enzymes are major contributors to the oxidation of the related beta-carbolines, norharman and harman, producing 6-hydroxy and 3-hydroxy metabolites.[6]

-

CYP2D6, CYP2C19, and CYP2E1: These isoforms also contribute to the metabolism of beta-carbolines, although to a lesser extent than CYP1A1 and CYP1A2.[6]

-

Heme Peroxidases: These enzymes are involved in the dehydrogenation of tetrahydro-beta-carbolines to their aromatic forms, such as the conversion of THH to norharman.[3]

Pre-treatment of rats with 3-methylcholanthrene, an inducer of CYP1A enzymes, was shown to increase the conjugation of THN metabolites.[2] Conversely, inhibitors of CYP450 enzymes, such as SKF 525-A, can almost completely prevent the formation of conjugated metabolites from THN.[2]

The logical relationship between THH and its metabolizing enzymes is illustrated in the following diagram.

Conclusion

The in vivo metabolic fate of this compound is a complex process involving multiple enzymatic pathways. The primary routes of metabolism are hydroxylation followed by conjugation with glucuronic acid and sulfate, and dehydrogenation to norharman. These transformations are carried out by a suite of cytochrome P450 enzymes and heme peroxidases. The pharmacokinetic profile of THH indicates relatively rapid elimination from the brain and slower elimination from the blood. A thorough understanding of these metabolic pathways and the enzymes involved is critical for assessing the safety and efficacy of THH and for the development of drugs that may interact with its metabolism. Further research is warranted to fully elucidate the quantitative contribution of each metabolic pathway and to explore potential species differences in THH metabolism.

References

- 1. Two metabolic pathways of tetrahydronorharmane (tetrahydro-beta-carboline) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of tetrahydronorharmane (tetrahydro-beta-carboline) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of Hoasca alkaloids in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of Tetrahydroharman on MAO-A

Abstract

This compound (THH), a β-carboline alkaloid found in plants such as Banisteriopsis caapi, is a notable inhibitor of Monoamine Oxidase A (MAO-A).[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound on MAO-A. It includes a summary of its inhibitory kinetics, detailed experimental protocols for assessing its activity, and visual representations of the relevant pathways and workflows. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction to this compound and MAO-A

This compound (7-methoxy-1,2,3,4-tetrahydroharman) is a fluorescent indole (B1671886) alkaloid belonging to the β-carboline family.[1] These compounds are recognized for their interaction with various neurological targets. Monoamine Oxidase A (MAO-A) is a key enzyme responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin (B10506), norepinephrine, and dopamine, in the central nervous system.[3] Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, a mechanism that is therapeutically relevant for the treatment of depression and other mood disorders.[4] this compound has been identified as a reversible and competitive inhibitor of MAO-A.[1][5]

Mechanism of Action of this compound on MAO-A

The primary mechanism of action of this compound is the reversible and competitive inhibition of the MAO-A enzyme.[1][5] As a competitive inhibitor, THH binds to the active site of the MAO-A enzyme, thereby preventing the substrate (monoamine neurotransmitters) from binding and undergoing oxidative deamination. This leads to an accumulation of monoamines in the presynaptic neuron and an increased concentration in the synaptic cleft. The reversibility of the inhibition means that THH can dissociate from the enzyme, allowing the enzyme to regain its activity. This is in contrast to irreversible MAOIs, which form a covalent bond with the enzyme.

In addition to its MAO-A inhibitory activity, some studies suggest that this compound may also act as a serotonin reuptake inhibitor, which would further potentiate serotonergic neurotransmission.[1]

Quantitative Data on MAO-A Inhibition

The inhibitory potency of this compound and related β-carbolines on MAO-A has been quantified in several studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Potency of this compound and Related Compounds on MAO-A

| Compound | IC50 (µM) | Ki (nM) | Enzyme Source | Substrate | Reference |

| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | 1.6 | - | Mouse brain homogenate | [3H]serotonin | [6] |

| Tetrahydroharmine (from Peganum harmala extract) | Potent | - | Human MAO-A | Kynuramine (B1673886) | [7] |

| Harmine | - | 5 | Purified MAO-A | Kynuramine | [5] |

| Harmaline | - | 48 | Purified MAO-A | Kynuramine | [5] |

| 2-Methylharminium | - | 69 | Purified MAO-A | Kynuramine | [5] |

| 2,9-Dimethylharminium | - | 15 | Purified MAO-A | Kynuramine | [5] |

Note: Data for closely related compounds are included for comparative purposes.

Experimental Protocols for Assessing MAO-A Inhibition

Several established protocols are used to determine the inhibitory activity of compounds like this compound on MAO-A.

Radiochemical MAO-A Inhibition Assay

This method measures the enzymatic activity of MAO-A by quantifying the conversion of a radiolabeled substrate to its product.

-

Enzyme Source: Homogenates of brain tissue (e.g., mouse or rat brain) or purified MAO-A.[6]

-

Substrate: [3H]serotonin or [14C]β-phenylethylamine.[6]

-

Procedure:

-

Prepare brain homogenates in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Pre-incubate the homogenate with various concentrations of this compound for a specified time.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by adding acid).

-

Extract the radiolabeled product using an organic solvent.

-

Quantify the radioactivity of the product using liquid scintillation counting.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Fluorometric MAO-A Inhibition Assay

This high-throughput assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A reaction.[8]

-

Principle: The H₂O₂ produced reacts with a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product (resorufin).

-

Procedure:

-

In a 96-well plate, add the MAO-A enzyme, HRP, and the fluorescent probe to a buffer solution.

-

Add various concentrations of this compound to the wells.

-

Pre-incubate the plate.

-

Initiate the reaction by adding the MAO-A substrate (e.g., p-tyramine).

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Spectrophotometric MAO-A Inhibition Assay

This continuous assay monitors the formation of a product with a distinct absorbance spectrum.[9]

-

Substrate: Kynuramine.

-

Product: 4-hydroxyquinoline.

-

Procedure:

-

Prepare a reaction mixture containing MAO-A enzyme and kynuramine in a cuvette.

-

Add various concentrations of this compound.

-

Monitor the increase in absorbance at 316 nm, which corresponds to the formation of 4-hydroxyquinoline, over time using a spectrophotometer.

-

Determine the initial reaction rates at different inhibitor concentrations.

-

Analyze the data using enzyme kinetic models (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the Ki value.[9]

-

Chromatographic MAO-A Assay

This method provides a direct measurement of substrate depletion or product formation using High-Performance Liquid Chromatography (HPLC).[10]

-

Procedure:

-

Incubate MAO-A with its substrate (e.g., kynuramine) in the presence and absence of this compound.[10]

-

After a specific incubation time, stop the reaction.

-

Inject an aliquot of the reaction mixture into an HPLC system.

-

Separate the substrate and product using a suitable column and mobile phase.

-

Detect and quantify the substrate and product using a UV or fluorescence detector.

-

Calculate the percentage of inhibition based on the reduction in product formation.

-

Visualizations of Pathways and Workflows

Signaling Pathway of MAO-A Inhibition by this compound

Caption: MAO-A Inhibition by this compound.

Experimental Workflow for Determining IC50 of this compound

Caption: IC50 Determination Workflow.

Logical Relationship of Competitive Inhibition

Caption: Competitive Inhibition Model.

Conclusion

This compound is a potent, reversible, and competitive inhibitor of MAO-A. Its mechanism of action, centered on the modulation of monoamine neurotransmitter levels, makes it a compound of significant interest in neuroscience and drug development. The experimental protocols detailed herein provide a robust framework for the continued investigation of THH and other β-carboline alkaloids. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO) [mdpi.com]

Tetrahydroharman: A Technical Whitepaper on its Role as a Serotonin Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroharman (THH), a naturally occurring β-carboline alkaloid, has garnered scientific interest for its psychoactive properties and its interaction with monoaminergic systems in the central nervous system. This technical guide provides a comprehensive overview of THH's mechanism of action as a serotonin (B10506) reuptake inhibitor (SRI). While direct quantitative data on the inhibition of the serotonin transporter (SERT) by THH is limited in publicly available literature, evidence from closely related analogs strongly supports this pharmacological activity. This document details the experimental protocols for assessing serotonin reuptake inhibition, presents available quantitative data for analogous compounds, and visualizes the key molecular pathways and experimental workflows.

Introduction

This compound (7-methoxy-1,2,3,4-tetrahydro-β-carboline) is an indole (B1671886) alkaloid found in various plants, most notably Banisteriopsis caapi, a primary ingredient in the ceremonial psychedelic beverage Ayahuasca.[1] Beyond its recognized role as a reversible inhibitor of monoamine oxidase A (MAO-A), emerging evidence points to its activity as a serotonin reuptake inhibitor, contributing to its overall psychopharmacological profile.[1] The inhibition of the serotonin transporter (SERT) leads to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is the cornerstone of many clinically prescribed antidepressants. This whitepaper aims to consolidate the current understanding of THH as an SRI, providing a technical resource for researchers in pharmacology and drug development.

Molecular Mechanism of Action: Serotonin Reuptake Inhibition

The primary mechanism by which THH is proposed to exert its serotonergic effects is through the competitive inhibition of the serotonin transporter (SERT). SERT is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating serotonergic signaling. By binding to SERT, THH is thought to block this reuptake process, leading to a prolonged presence of serotonin in the synapse and enhanced activation of postsynaptic serotonin receptors.

dot

Caption: Serotonin Reuptake Inhibition by THH.

Quantitative Data on SERT Inhibition

| Compound | Assay System | Target | Parameter | Value (nM) | Reference |

| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | Rat Brain Synaptosomes | Serotonin Uptake | IC50 | 500 | [2] |

| Tetrahydro-β-carboline (Tryptoline) | Rat Forebrain Homogenates | Serotonin Uptake | Ki | 300 | [3] |

Experimental Protocols

In Vitro Serotonin Reuptake Inhibition Assay using Synaptosomes

This protocol describes a method to assess the inhibitory effect of a test compound, such as this compound, on the reuptake of serotonin into presynaptic nerve terminals isolated from rodent brain tissue.

dot

Caption: Synaptosome-based Serotonin Reuptake Assay Workflow.

Methodology:

-

Synaptosome Preparation:

-

Rodent (e.g., rat or mouse) brains are rapidly dissected and homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

The homogenate undergoes a series of differential centrifugations to isolate the P2 fraction, which is enriched in synaptosomes.

-

The final synaptosomal pellet is resuspended in a physiological buffer.

-

-

Serotonin Uptake Assay:

-

Aliquots of the synaptosome preparation are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Radiolabeled serotonin, typically [³H]5-HT, is added to initiate the uptake reaction.

-

The mixture is incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for active transport.

-

The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes while allowing the unbound [³H]5-HT to be washed away.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The percentage of inhibition of serotonin uptake is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits 50% of the specific serotonin uptake, is determined by non-linear regression analysis.

-

In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the serotonin transporter using a radioligand competition assay.

Methodology:

-

Membrane Preparation:

-

Cell lines stably expressing the human serotonin transporter (hSERT), such as HEK293 cells, are cultured and harvested.

-

The cells are lysed, and the cell membranes are isolated through centrifugation.

-

-

Radioligand Binding Assay:

-

The cell membranes are incubated with a fixed concentration of a radiolabeled SERT ligand, such as [³H]citalopram, and varying concentrations of the unlabeled test compound (this compound).

-

The incubation is carried out to equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

-

Data Analysis:

-

The amount of radioactivity bound to the membranes is measured.

-

The IC50 value is determined from the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

In Vivo Microdialysis for Extracellular Serotonin Measurement

While no specific in vivo microdialysis studies investigating this compound's effect on extracellular serotonin have been identified, the following protocol describes the general methodology that would be employed for such an investigation.

dot

Caption: In Vivo Microdialysis Experimental Workflow.

Methodology:

-

Surgical Procedure:

-

A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, hippocampus, or striatum) of an anesthetized rodent.

-

The animal is allowed to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

After a stabilization period, baseline dialysate samples are collected to determine the basal extracellular serotonin levels.

-

This compound is administered systemically (e.g., via intraperitoneal or subcutaneous injection).

-

Dialysate samples are collected at regular intervals post-administration.

-

-

Neurochemical Analysis:

-

The concentration of serotonin in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

The changes in extracellular serotonin levels are expressed as a percentage of the baseline levels and plotted over time to visualize the time-course of the drug's effect.

-

Signaling Pathways and Logical Relationships

The inhibition of serotonin reuptake by this compound initiates a cascade of events within the serotonergic synapse. The immediate consequence is an elevation of synaptic serotonin concentrations. This leads to increased activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A), which in turn modulate downstream signaling pathways within the postsynaptic neuron, ultimately leading to the physiological and behavioral effects associated with enhanced serotonergic neurotransmission.

dot

References

- 1. Effects of 5,7-dihydroxytryptamine depletion of tissue serotonin levels on extracellular serotonin in the striatum assessed with in vivo microdialysis: relationship to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptoline inhibition of serotonin uptake in rat forebrain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydroharman and Cytochrome P450 Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroharman (THH), a β-carboline alkaloid, is found in various plants and is also formed endogenously in mammals. As a compound with potential psychoactive and neuroprotective properties, understanding its metabolic fate and its potential for drug-drug interactions is of paramount importance in drug development and clinical research. The cytochrome P450 (CYP450) superfamily of enzymes is the primary system responsible for the metabolism of most drugs and xenobiotics. Consequently, any interaction of this compound with these enzymes, either as a substrate or an inhibitor, can have significant clinical implications. This technical guide provides a comprehensive overview of the known interactions between this compound and CYP450 enzymes, including available quantitative data for related compounds, detailed experimental protocols for assessing these interactions, and visual representations of metabolic pathways and experimental workflows.

Interaction with Cytochrome P450 Enzymes: Quantitative Data

Direct quantitative data on the inhibitory effects of this compound on specific cytochrome P450 isoforms is limited in the currently available scientific literature. One study has reported that this compound is "nearly ineffective" as an inhibitor of CYP17, a steroidogenic cytochrome P450 enzyme[1]. However, to provide a valuable perspective for researchers, the following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for structurally related β-carboline alkaloids—harmine, harmaline, and harmane—against major drug-metabolizing CYP450 enzymes. These compounds share the same core β-carboline structure and their interactions with CYP enzymes may offer insights into the potential behavior of this compound.

| Compound | CYP Isoform | Inhibition Parameter | Value (µM) | Inhibition Type | Reference |

| Harmine | CYP2D6 | Kᵢ | 36.48 | Competitive | [2] |

| CYP3A4 | Kᵢ | 16.76 | Noncompetitive | [2] | |

| Harmaline | CYP2D6 | Kᵢ | 20.69 | Competitive | [2] |

| Harmol | CYP2D6 | Kᵢ | 47.11 | Competitive | [2] |

| CYP3A4 | Kᵢ | 5.13 | Noncompetitive | [2] | |

| Harmane | CYP3A4 | Kᵢ | 1.66 | Noncompetitive | [2] |

Experimental Protocols

To facilitate further research into the interaction of this compound with CYP450 enzymes, this section outlines detailed methodologies for key in vitro experiments.

Protocol 1: Determination of IC₅₀ for CYP450 Inhibition

This protocol is designed to determine the concentration of this compound that causes 50% inhibition of a specific CYP450 isoform's activity.

1. Materials and Reagents:

-

Human liver microsomes (HLMs) or recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4)

-

This compound (test inhibitor)

-

Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam or Testosterone for CYP3A4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

-

LC-MS/MS system for metabolite analysis

2. Incubation Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO), typically ranging from 0.1 to 100 µM.

-

In a microcentrifuge tube or a 96-well plate, combine the human liver microsomes or recombinant CYP enzyme, potassium phosphate buffer, and the specific probe substrate at a concentration close to its Kₘ value.

-

Add the various concentrations of this compound to the incubation mixture. Include a vehicle control (solvent without this compound).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time that ensures linear metabolite formation (typically 5-60 minutes).

-

Terminate the reaction by adding an ice-cold quenching solution (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for analysis.

3. Analytical Method:

-

Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

Quantify the metabolite concentration by comparing its peak area to that of the internal standard.

4. Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Determination of Kᵢ and Inhibition Mechanism

This protocol is used to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

1. Experimental Design:

-

A matrix of experiments is performed with varying concentrations of both the this compound (inhibitor) and the specific CYP probe substrate.

-

Typically, at least three to five concentrations of this compound and five to seven concentrations of the substrate, spanning their respective Kₘ and IC₅₀ values, are used.

2. Incubation and Analysis:

-

The incubation and analytical procedures are similar to the IC₅₀ determination protocol.

3. Data Analysis:

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots.

-

Alternatively, use non-linear regression analysis to fit the data to different enzyme inhibition models (competitive, non-competitive, uncompetitive, mixed-type) to determine the best-fit model and the corresponding Kᵢ value.

Visualizations

Metabolic Pathway of β-Carbolines

The following diagram illustrates the potential metabolic pathways for β-carboline alkaloids, including this compound, primarily involving cytochrome P450 enzymes. The metabolism of related compounds like norharman and harman (B1672943) involves hydroxylation and N-oxidation.[3]

Caption: Potential metabolic pathways of this compound.

Experimental Workflow for CYP450 Inhibition Assay

The diagram below outlines the general workflow for conducting an in vitro cytochrome P450 inhibition assay to determine the IC₅₀ of a test compound like this compound.

Caption: Workflow for determining CYP450 IC₅₀.

Conclusion

While direct quantitative data on the interaction of this compound with major drug-metabolizing cytochrome P450 enzymes remains to be fully elucidated, the information on structurally similar β-carboline alkaloids suggests a potential for inhibitory activity, particularly towards CYP2D6 and CYP3A4. The provided experimental protocols offer a robust framework for researchers to investigate these interactions definitively. Further studies are crucial to accurately characterize the drug-drug interaction potential of this compound, ensuring its safe and effective use in future clinical applications. The visualization of the metabolic pathways and experimental workflows serves as a valuable tool for understanding and planning future research in this area.

References

- 1. Norharman (beta-carboline) as a potent inhibitory ligand for steroidogenic cytochromes P450 (CYP11 and CYP17) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on Tetrahydroharman (THH) Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroharman (THH), a fascinating and pharmacologically active beta-carboline alkaloid, has been a subject of scientific inquiry for over seven decades. From its initial isolation from natural sources to its characterization as a modulator of key neurotransmitter systems, the journey of THH research offers a compelling narrative of evolving scientific understanding. This technical guide provides a comprehensive historical perspective on THH research, detailing its discovery, key experimental findings, and the evolution of our understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the rich history and therapeutic potential of this intriguing molecule.

Historical Timeline of this compound Research

The scientific journey of this compound can be broadly categorized into several key phases:

-

1950s: Discovery and Initial Characterization. The story of THH begins in 1951 with its first isolation from the Australian plant Petalostyles labicheoides.[1] Initially, it was also referred to as "elaeagnine" after its discovery in Elaeagnus angustifolia.[1] Early research focused on its basic chemical characterization and identification in various plant species.

-

1960s-1970s: Elucidation of Pharmacological Activity. During this period, the broader class of β-carboline alkaloids, including THH, garnered attention for their diverse biological activities.[2] Research began to uncover their interactions with key enzyme systems, most notably monoamine oxidase (MAO).

-

1980s: Focus on Neurotransmitter Systems. The 1980s marked a significant shift towards understanding the neuropharmacological effects of THH. Studies began to elucidate its dual mechanism of action: inhibition of monoamine oxidase A (MAO-A) and inhibition of serotonin (B10506) reuptake.[3] The distinction between the (1S) and (1R) enantiomers of THH also became a focus, clarifying the stereospecificity of its biological effects.[1]

-

1990s-Present: Elucidation of Therapeutic Potential and Mechanistic Details. In recent decades, research has delved deeper into the therapeutic potential of THH, particularly in the context of neuropsychiatric disorders. Its role as a component of the traditional Amazonian psychedelic brew, Ayahuasca, has also spurred interest in its contribution to the overall pharmacological effects of the concoction.[4] Modern research continues to explore its neuroprotective properties and refine our understanding of its complex interactions with various signaling pathways.

Core Mechanisms of Action

This compound exerts its primary pharmacological effects through the dual inhibition of two key proteins involved in serotonergic neurotransmission:

-

Monoamine Oxidase A (MAO-A) Inhibition: THH is a reversible inhibitor of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, THH increases the synaptic concentrations of these neurotransmitters.

-

Serotonin Transporter (SERT) Inhibition: THH also acts as a serotonin reuptake inhibitor, blocking the function of the serotonin transporter (SERT). This action further potentiates serotonergic signaling by prolonging the presence of serotonin in the synaptic cleft.

The synergistic effect of MAO-A and SERT inhibition leads to a significant enhancement of serotonergic neurotransmission, which is believed to underlie many of its psychoactive and potential therapeutic effects.

Quantitative Data

The following tables summarize the key quantitative data from pivotal studies on this compound and related compounds.

Table 1: Monoamine Oxidase A (MAO-A) Inhibition

| Compound | Ki (nM) | Source |

| Harmine | 5 | [5] |

| Harmaline | 48 | [5] |

| 2-Methylharminium | 69 | [5] |

| 2,9-Dimethylharminium | 15 | [5] |

Note: While a specific Ki value for this compound (1-methyl-1,2,3,4-tetrahydro-β-carboline) is not definitively reported in the reviewed literature, the data for structurally related β-carbolines highlight the potent MAO-A inhibitory activity within this class of compounds.

Table 2: Serotonin and Dopamine Uptake Inhibition

| Compound | Target | IC50 (µM) | Brain Region/System | Source |